molecular formula C9H11NO3 B3022034 Methyl 3-amino-5-(hydroxymethyl)benzoate CAS No. 220286-47-5

Methyl 3-amino-5-(hydroxymethyl)benzoate

Cat. No.: B3022034
CAS No.: 220286-47-5
M. Wt: 181.19 g/mol
InChI Key: MOYDZZVEYJZZGZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDZZVEYJZZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441359
Record name Methyl 3-amino-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199536-04-4
Record name Methyl 3-amino-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-disubstituted aniline building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

3,5-Disubstituted Aniline Building Blocks: A Medicinal Chemist’s Guide to Meta-Selectivity

Executive Summary: The Power of the Meta-Vector

In the architecture of small molecule drugs, the 3,5-disubstituted aniline motif represents a critical design element for modulating physicochemical properties without compromising ligand efficiency. Unlike ortho-substitution, which often incurs steric penalties twisting the aniline out of planarity, or para-substitution, which extends the vector linearly, the meta,meta-substitution pattern offers a unique combination of symmetry, metabolic stability, and vector orientation .

This guide provides a technical deep-dive into the synthesis, application, and strategic value of these building blocks. We move beyond basic catalog listings to explore the causality of their use: why they are selected, how they are synthesized using modern C-H activation, and where they appear in approved therapeutics.

Part 1: Strategic Value in Drug Design

The 3,5-disubstituted aniline scaffold is rarely a random screening hit; it is a deliberate medicinal chemistry choice.[1]

Design ParameterEffect of 3,5-SubstitutionMedicinal Chemistry Rationale
Metabolic Stability Blocking Metabolic Soft Spots The C3 and C5 positions on an aniline ring are electron-rich and prone to CYP450-mediated oxidation.[1] Substitution here (especially with -F, -CF3, -Cl) blocks these sites, extending half-life (

).
Conformation Planarity Maintenance Unlike ortho-substituents, 3,5-substituents rarely force the aniline nitrogen out of conjugation with the aromatic ring, preserving H-bond donor capability.[1]
Lipophilicity (

)
Tuning Solubility Groups like -CF3 (Selinexor) increase lipophilicity for membrane permeability, while polar groups (e.g., -OMe in Infigratinib) can modulate solubility.
Symmetry Simplified NMR/Binding Symmetric 3,5-substitution simplifies NMR spectra and can exploit symmetrical binding pockets, reducing the entropic cost of binding.[1]

Part 2: Synthetic Methodologies

Accessing these scaffolds requires choosing between classical "brute force" methods and modern, atom-economical catalysis.[1]

Decision Matrix: Selecting the Right Route

Synthesis_Decision_Tree Start Target: 3,5-Disubstituted Aniline Symmetry Is the substitution pattern symmetric? Start->Symmetry Yes_Sym Yes (e.g., 3,5-dimethyl, 3,5-diCF3) Symmetry->Yes_Sym Symmetric No_Sym No (e.g., 3-chloro-5-fluoro) Symmetry->No_Sym Asymmetric Commercial Check Commercial Availability (High for simple alkyl/halo) Yes_Sym->Commercial Nitration Route A: Nitration/Reduction (Start: 1,3-disubstituted benzene) Commercial->Nitration Not Available Final Purified Building Block Nitration->Final Scalable, Harsh Conditions CH_Act Route B: Ir-Catalyzed C-H Borylation (Start: 1,3-disubstituted arene) No_Sym->CH_Act High Regiocontrol Needed Cyclo Route C: Cyclocondensation (Start: 1,3-Diketones + Acetone) No_Sym->Cyclo De Novo Synthesis CH_Act->Final High Selectivity, Mild Cyclo->Final Green Chemistry

Figure 1: Strategic decision tree for synthesizing 3,5-disubstituted anilines.

Part 3: Detailed Experimental Protocols

While classical nitration is well-known, Iridium-catalyzed C-H borylation followed by amination is the modern "gold standard" for accessing complex 3,5-substitution patterns that are difficult to make via electrophilic aromatic substitution (which directs ortho/para).[1]

Protocol: Synthesis of 3,5-Disubstituted Anilines via C-H Activation

Mechanism: Steric control directs the Iridium catalyst to the least hindered C-H bond (C5 position of a 1,3-disubstituted arene).

Reagents:

  • Substrate: 1,3-Dichlorobenzene (or other 1,3-disubstituted arene).[1]

  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%).[1]

  • Boron Source:

    
     (Bis(pinacolato)diboron).
    
  • Amination Agent: Copper(II) nitrate or Hydroxylamine-O-sulfonic acid (HSA).[1]

Step-by-Step Methodology:

  • Catalyst Formation (In Situ):

    • In a glovebox or under strictly inert Argon atmosphere, dissolve

      
       (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in anhydrous hexane (2 mL).
      
    • Stir until the solution turns a deep brown/red, indicating active catalyst formation.[1]

  • C-H Borylation:

    • Add 1,3-dichlorobenzene (1.0 mmol) and

      
       (1.0 mmol).
      
    • Heat the sealed reaction vessel to 80°C for 4–8 hours.

    • Checkpoint: Monitor via GC-MS.[1] The reaction is highly selective for the 5-position (meta to both chlorines) due to steric crowding at C2 and C4/C6.

    • Result: 3,5-dichloro-phenylboronic acid pinacol ester.[1]

  • One-Pot Amination (Copper-Mediated):

    • Evaporate volatiles if necessary or proceed directly in a compatible solvent (e.g., MeOH/H2O).

    • Add aqueous ammonia (excess) and

      
       or treat the boronate ester with Hydroxylamine-O-sulfonic acid (HSA) under basic conditions (NaOH, 
      
      
      
      to RT).
    • Stir for 12 hours at room temperature.

  • Workup & Purification:

    • Quench with water and extract with ethyl acetate.[1]

    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 70–85% of 3,5-dichloroaniline.[1]

Self-Validating Check:

  • 1H NMR: Look for a triplet (approx 1H) at the C4 position and a doublet (approx 2H) at C2/C6. In 3,5-disubstituted anilines, the protons at C2 and C6 are chemically equivalent but distinct from C4.

Part 4: Case Studies in Approved Drugs

The 3,5-disubstituted aniline motif is not just a theoretical construct; it is the core pharmacophore in major oncology and antiviral drugs.

Selinexor (Xpovio)
  • Indication: Multiple Myeloma.[1]

  • Structure: Contains a 3,5-bis(trifluoromethyl)phenyl moiety.[1][2][3]

  • Role of the Motif: The two

    
     groups provide extreme lipophilicity and metabolic resistance. They also create a bulky, electron-deficient aromatic face that engages in specific hydrophobic interactions within the CRM1 (Exportin 1) nuclear export protein binding groove.
    
  • Synthesis Insight: The building block 3,5-bis(trifluoromethyl)aniline is typically synthesized via hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.

Infigratinib (Truseltiq)
  • Indication: Cholangiocarcinoma (FGFR inhibitor).[1]

  • Structure: Derived from 3,5-dimethoxyaniline .[1][4]

  • Role of the Motif: The methoxy groups act as hydrogen bond acceptors and fill specific hydrophobic pockets in the FGFR kinase domain. The electron-donating nature of the methoxy groups also modulates the basicity of the aniline nitrogen, tuning its reactivity during the drug's synthesis (urea formation).

Part 5: Visualization of the Modern Workflow

The following diagram illustrates the "State-of-the-Art" workflow for generating these libraries using Iridium catalysis, highlighting the high regioselectivity.

Ir_Borylation_Workflow Substrate 1,3-Disubstituted Benzene Intermediate 5-Bpin-1,3-Disubstituted Intermediate Substrate->Intermediate Steric Control (Blocks ortho) Catalyst [Ir(OMe)(COD)]2 + dtbpy ligand Catalyst->Intermediate Product 3,5-Disubstituted Aniline Intermediate->Product C-B to C-N Conversion Reagent_Amination Amination Source (HSA or Cu/NH3) Reagent_Amination->Product

Figure 2: Ir-catalyzed C-H borylation/amination workflow. Note the steric control directing borylation exclusively to the 5-position.

References

  • Selinexor Approval & Chemistry

    • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[1][5]

    • Source: Processes (MDPI).
    • URL:[Link]

  • Iridium-Catalyzed Borylation Protocol

    • Title: 2-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)
    • Source: Organic Syntheses.[1][]

    • URL:[Link]

  • Infigratinib & 3,5-Dimethoxyaniline

    • Title: FDA-approved drugs containing dimethylamine pharmacophore (Discusses Infigratinib intermediates).[1][7]

    • Source: RSC Advances.[1]

    • URL:[Link]

  • General Synthesis of 3,5-Disubstituted Anilines

    • Title: Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones.[8]

    • Source: Organic & Biomolecular Chemistry.[1]

    • URL:[Link]

Sources

Methyl 3-amino-5-(hydroxymethyl)benzoate supplier and price

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-5-(hydroxymethyl)benzoate (CAS 220286-47-5) is a high-value bifunctional building block used primarily in the synthesis of small molecule kinase inhibitors and PROTAC linkers. Its unique substitution pattern—combining an aniline (nucleophile), a benzyl alcohol (electrophile/linker), and a methyl ester (electrophile)—makes it a "privileged scaffold" for fragment-based drug discovery (FBDD). This guide provides a comprehensive technical analysis of sourcing, quality validation, and synthetic methodologies.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 220286-47-5
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calc) Aniline ~3.5; Benzyl alcohol ~14.5
Storage 2-8°C, Inert atmosphere (Ar/N2), Hygroscopic

Sourcing Strategy & Market Intelligence

Supplier Landscape

This compound is typically classified as a "Tier 2" building block—widely known but not always in stock at kilogram scale. It is primarily manufactured by custom synthesis houses in China and India, then distributed by global aggregators.

Primary Suppliers (Verified Presence):

  • BLD Pharm: Frequent stock holder (Gram to Kg scale).

  • Enamine / Combi-Blocks: Often listed as "make-on-demand" or lead time 2-3 weeks.

  • WuXi AppTec / Pharmaron: Capable of bulk GMP synthesis upon request.

Price Analysis (Estimated Q4 2023)

Pricing is highly volume-dependent due to the multi-step synthesis required to differentiate the two meta-substituents.

ScaleEstimated Price Range (USD)Lead Time
Research (1g - 5g) $85 - $150 / gram1-2 Weeks (Stock)
Pilot (25g - 100g) $40 - $70 / gram3-4 Weeks
Bulk (>1kg) $1,500 - $2,500 / kg8-12 Weeks (Custom)

Procurement Tip: For >100g orders, request a "retest date" confirmation. The benzyl alcohol moiety can oxidize to the aldehyde (formyl group) if stored improperly, leading to polymerization or side reactions.

Synthetic Routes (The "Make vs. Buy" Decision)

If commercial stock is unavailable, the compound can be synthesized in-house. The challenge lies in the desymmetrization of the starting material (Dimethyl 5-nitroisophthalate) to selectively reduce one ester while preserving the other.

Proposed Synthetic Pathway

The most robust route avoids statistical hydrolysis by using a selective reduction protocol.

Synthesis SM Dimethyl 5-nitroisophthalate (Cheap Starting Material) Step1 Step 1: Selective Reduction (NaBH4, LiCl, THF/MeOH) SM->Step1 0°C to RT Int1 Methyl 3-hydroxymethyl- 5-nitrobenzoate Step1->Int1 65-75% Yield Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Int1->Step2 Mild Cond. Product Methyl 3-amino-5- (hydroxymethyl)benzoate Step2->Product >90% Yield

Figure 1: Selective reduction strategy for synthesis of CAS 220286-47-5.

Experimental Logic:

  • Selective Reduction: Using NaBH4 with LiCl generates Lithium Borohydride in situ, which can be controlled to reduce only one ester group of the electron-deficient nitro-isophthalate.

  • Nitro Reduction: Standard catalytic hydrogenation (H2, Pd/C) is preferred. Avoid acidic conditions (SnCl2/HCl) to prevent ester hydrolysis or benzyl alcohol elimination.

Quality Assurance & Analytical Validation

To ensure data integrity in biological assays, the purity of this intermediate must be rigorously validated.

Critical Impurities to Monitor
  • The Diol: (3-amino-5-(hydroxymethyl)phenyl)methanol. Result of over-reduction.

  • The Diester: Dimethyl 5-aminoisophthalate.[1] Result of under-reduction.

  • The Aldehyde: Methyl 3-amino-5-formylbenzoate. Oxidation product.

QC Workflow

QC Sample Received Sample HNMR 1H NMR (DMSO-d6) Check Integral Ratio: Methyl Ester (3.8 ppm) vs Benzyl CH2 (4.5 ppm) = 3:2 Sample->HNMR LCMS LC-MS (ESI+) Target [M+H]+ = 182.2 Watch for +14 (Methylation) or -2 (Oxidation) Sample->LCMS Purity Release Criteria >97% Area AUC HNMR->Purity Pass Reject Reject/Purify HNMR->Reject Fail LCMS->Purity Pass

Figure 2: Analytical decision tree for lot release.

Medicinal Chemistry Applications

This building block is a "linchpin" scaffold. It allows for the independent elaboration of three vectors:

  • Amine: Urea formation (Kinase hinge binding) or Amide coupling.

  • Benzyl Alcohol: Conversion to Halide for SN2 reactions, or oxidation to Aldehyde for Reductive Amination.

  • Ester: Hydrolysis to Acid for solubility or further coupling.

Key Therapeutic Areas:

  • p38 MAP Kinase Inhibitors: The 3-amino-5-substituted benzoate motif is a classic bioisostere for the core pharmacophore in anti-inflammatory drugs.

  • TGF-β Receptor Inhibitors: Used to construct the "tail" region of the inhibitor to modulate solubility and pharmacokinetic properties.

References

  • BLD Pharm. Product Analysis: this compound (CAS 220286-47-5). Retrieved from

  • ChemicalBook. Supplier Aggregation and Synthesis Routes for Benzoate Derivatives. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-amino-5-hydroxybenzoate (Structural Analog). Retrieved from

  • Organic Syntheses. Selective Reduction of Esters. (General methodology reference). Retrieved from

Sources

Methodological & Application

Application Note & Protocol Guide: Selective Conversion of Benzyl Alcohols to Benzyl Halides in the Presence of Amino-Ester Functionality

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of a benzyl alcohol to a benzyl halide is a fundamental transformation in organic synthesis, providing a versatile intermediate for subsequent nucleophilic substitution reactions. However, when the substrate contains sensitive functional groups, such as amines and esters, this conversion becomes a significant synthetic challenge. Standard halogenating agents are often harsh and can lead to a cascade of undesired side reactions, including ester hydrolysis, amine alkylation or protonation, and racemization. This guide provides a comprehensive overview of the mechanistic challenges and offers detailed, field-proven protocols for achieving this transformation with high chemoselectivity and yield. We will explore strategies ranging from the use of protecting groups to the application of mild, neutral halogenating systems, with a focus on the causality behind experimental choices to empower researchers to adapt these methods to their specific molecular contexts.

Mechanistic & Strategic Considerations: The Challenge of Chemoselectivity

The primary difficulty in halogenating a benzyl alcohol on an amino-ester substrate lies in the competing reactivity of the functional groups. A successful strategy must activate the hydroxyl group, a notoriously poor leaving group, for substitution while leaving the nucleophilic amine and the hydrolytically sensitive ester untouched.

Potential Side Reactions
  • Amine Reactivity: A free amine is both basic and nucleophilic. Acidic reagents like thionyl chloride (SOCl₂) or hydrohalic acids will protonate the amine, rendering it unreactive but potentially altering the solubility and stability of the molecule. More critically, the newly formed benzyl halide product is an excellent alkylating agent and can react with any remaining free amine, leading to over-alkylation and complex product mixtures.

  • Ester Instability: The ester functional group is susceptible to hydrolysis under both strongly acidic and basic conditions.[1] Reagents that generate acidic byproducts (e.g., HCl from SOCl₂) can catalyze this degradation, especially if water is not rigorously excluded.

  • Substrate-Specific Issues: The benzylic position is prone to forming a stabilized carbocation, which can open the door to Sₙ1-type reactions and potential racemization if the carbon is a stereocenter.[2] Furthermore, under certain conditions, intermolecular dehydration can lead to the formation of a dibenzyl ether byproduct, reducing the overall yield.[3][4]

Core Strategic Approaches

Two primary strategies can be employed to navigate these challenges:

  • Protecting Group Strategy: The most robust and common approach is to temporarily mask the reactive amine functionality with a protecting group.[5] This renders the amine non-nucleophilic and stable to the halogenation conditions. The choice of protecting group is critical and must be "orthogonal" to the reaction conditions, meaning it can be removed later without affecting the rest of the molecule.[5][6]

  • Chemoselective Reagent Control: This more elegant approach relies on identifying a halogenating system that is inherently selective for the hydroxyl group over the other functionalities present. These reactions are typically performed under mild, neutral conditions.

The following diagram illustrates the general workflow, highlighting the decision point between direct conversion and a protection strategy.

Workflow Start Amino-Ester with Benzyl Alcohol Protect Protect Amino Group (e.g., Boc, Cbz) Start->Protect Protection Strategy Halogenate Selective Halogenation of Benzyl Alcohol Start->Halogenate Direct Conversion (Chemoselective Reagent) Protect->Halogenate Deprotect Deprotect Amino Group Halogenate->Deprotect If protection used Product Final Benzyl Halide Amino-Ester Halogenate->Product If no protection used Deprotect->Product

Caption: General workflow for benzyl halide synthesis from a complex amino-ester.

Recommended Methodologies & Protocols

Based on extensive literature precedent and practical application, the following methods are recommended. The choice depends on the desired halide (chloride or bromide) and the specific nature of the substrate.

Method 1: The Appel Reaction for Mild Halogenation

The Appel reaction is arguably the gold standard for this transformation due to its remarkably mild and neutral conditions, which are highly compatible with ester groups.[7][8] The reaction converts an alcohol to the corresponding halide using triphenylphosphine (PPh₃) and a tetrahalomethane.[9][10] It proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at chiral centers.[7][9]

Mechanism Snapshot: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

Appel_Mechanism cluster_0 Activation & Oxyphosphonium Formation cluster_1 SN2 Displacement PPh3 PPh₃ Active [Ph₃P-Br]⁺ Br⁻ PPh3->Active + CBr₄ CBr4 CBr₄ ROH R-CH₂-OH Oxyphosphonium R-CH₂-O-P⁺Ph₃ Br⁻ ROH->Oxyphosphonium + [Ph₃P-Br]⁺ Oxyphosphonium_disp R-CH₂-O-P⁺Ph₃ HBr + HBr Br_ion Br⁻ Product R-CH₂-Br Br_ion->Product attacks R-CH₂ Byproduct Ph₃P=O Oxyphosphonium_disp->Product Oxyphosphonium_disp->Byproduct

Sources

Application Note: High-Efficiency Reductive Amination of Methyl 3-amino-5-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the reductive amination of Methyl 3-amino-5-(hydroxymethyl)benzoate (referred to herein as Scaffold A ). This bifunctional building block is critical in the synthesis of kinase inhibitors and PROTAC linkers due to its orthogonal reactivity: an aniline nitrogen for core attachment and a benzylic alcohol for linker extension.

The Challenge: Reductive amination of Scaffold A presents a chemoselectivity paradox. The aniline amine is weakly nucleophilic (due to electron-withdrawing ester/resonance), requiring acid catalysis to form the imine. However, the molecule contains a methyl ester (susceptible to hydrolysis or reduction) and a benzylic alcohol (susceptible to oxidation or hydrogenolysis).

The Solution: This guide provides two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (

    
    ) – for aldehydes and reactive ketones.[1]
    
  • Method B (Advanced): Titanium(IV) Isopropoxide (

    
    ) – for sterically hindered or electron-rich ketones.[1]
    

Chemoselectivity & Mechanistic Insight

The Substrate Analysis
  • Aniline (

    
    ):  The nucleophile. Its reactivity is dampened by the electron-withdrawing ester at the meta position. Imine formation will be the rate-determining step (RDS) for ketones.[1]
    
  • Methyl Ester (

    
    ):  Must remain intact.[1] Avoid strong reducing agents like 
    
    
    
    or high-temperature basic conditions.[1]
  • Benzylic Alcohol (

    
    ):  Stable under borohydride reduction but sensitive to catalytic hydrogenation (
    
    
    
    ), which can cause hydrogenolysis (cleavage to
    
    
    ).
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the selective pathway using STAB, highlighting the critical protonation event that drives the reaction forward without affecting the ester.

ReactionMechanism cluster_conditions Critical Control Points Substrate Scaffold A (Aniline) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl (Slow Step) Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium AcOH (Acid Cat.) - H2O Product Secondary Amine Product Iminium->Product STAB (H- Transfer) Selective Reduction

Figure 1: Mechanistic pathway. Note that STAB selectively reduces the protonated iminium ion faster than the starting carbonyl, preventing side-product formation.

Experimental Protocols

Method A: The Abdel-Magid Protocol (Standard)

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reference: J. Org.[1][2][3][4][5][6][7] Chem. 1996, 61, 3849.[1][2][3][4][5]

Materials
  • Scaffold A: 1.0 equiv (e.g., 1.0 mmol, ~181 mg)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv[1]

  • Sodium Triacetoxyborohydride (

    
    ):  1.4 – 1.5 equiv
    
  • Acetic Acid (

    
    ):  1.0 – 2.0 equiv (Crucial for anilines)
    
  • Solvent: 1,2-Dichloroethane (

    
    ) or THF (Anhydrous)[4]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried flask under

    
    , dissolve Scaffold A  (1.0 equiv) and the Carbonyl  (1.1 equiv) in 
    
    
    
    (
    
    
    concentration).
  • Activation: Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote hemiaminal formation.
    
  • Reduction: Add

    
     (1.5 equiv) in one portion. The mixture may bubble slightly (
    
    
    
    evolution is minimal but possible if moisture is present).[1]
  • Reaction: Stir at RT.

    • Aldehydes:[2][3][4][8][9][10][11] Complete in 1–4 hours.

    • Ketones:[1][4][6] May require 12–24 hours.[1]

  • Monitoring: Check LCMS for the disappearance of Scaffold A (

    
    ) and appearance of Product (
    
    
    
    ).
  • Quench: Carefully add saturated aqueous

    
     until bubbling ceases and pH is neutral/basic.
    
  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with Brine. Dry over
    
    
    .[1][12]
Method B: Titanium(IV) Isopropoxide Protocol (Advanced)

Best for: Aromatic ketones, hindered substrates, or when Method A fails to reach >50% conversion. Mechanism:


 acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine.
Materials
  • Scaffold A: 1.0 equiv

  • Ketone: 1.2 equiv[1]

  • Titanium(IV) Isopropoxide (

    
    ):  1.2 – 1.5 equiv
    
  • Sodium Borohydride (

    
    ):  2.0 equiv (Added in Step 2)
    
  • Solvent: THF (Anhydrous)

Step-by-Step Procedure
  • Imine Formation: In a dry flask, mix Scaffold A , Ketone , and

    
     in THF. Stir at RT for 12–18 hours.[1]
    
    • Note: The solution often turns yellow/orange, indicating titanate complex formation.[1]

  • Reduction: Cool the mixture to

    
    . Carefully add solid 
    
    
    
    (2.0 equiv).[1]
    • Caution: Use

      
       here, not STAB.[1] The Titanium complex activates the imine sufficiently for borohydride reduction without reducing the ester.
      
  • Quench (Critical): Add

    
     of water to quench. A white precipitate (
    
    
    
    ) will form, making the mixture thick.
  • Filtration: Dilute with EtOAc. Filter through a pad of Celite to remove titanium salts.[1] Wash the pad thoroughly with EtOAc.[1]

  • Workup: Wash the filtrate with Brine, dry over

    
    , and concentrate.
    

Optimization & Troubleshooting Guide

Decision Logic for Protocol Selection

Use the following flowchart to determine the optimal route for your specific carbonyl partner.

OptimizationTree Start Start: Select Carbonyl TypeCheck Is it an Aldehyde? Start->TypeCheck Aldehyde Yes TypeCheck->Aldehyde Ketone No (It's a Ketone) TypeCheck->Ketone MethodA Use Method A (STAB + AcOH) Aldehyde->MethodA StericCheck Is Ketone Hindered or Aromatic? Ketone->StericCheck Unhindered No (e.g., Cyclohexanone) StericCheck->Unhindered Hindered Yes (e.g., Acetophenone) StericCheck->Hindered Unhindered->MethodA MethodB Use Method B (Ti(OiPr)4 + NaBH4) Hindered->MethodB

Figure 2: Decision tree for experimental design.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<30%) Imine equilibrium unfavorable.Switch to Method B . The

species scavenges water, driving equilibrium.
Ester Hydrolysis Aqueous workup too basic or prolonged.[1]Quench with dilute

at

and extract immediately. Do not use

.[1]
Dialkylation Aldehyde is too reactive.[1]Add the Aldehyde slowly (dropwise) to the Amine + STAB mixture (Inverse Addition).
Benzylic Alcohol Loss Hydrogenolysis (if using

).[1][13]
Avoid catalytic hydrogenation.[1] Stick to Hydride reagents (

,

).
Sticky Emulsion Titanium salts during workup (Method B).[1]Use Celite filtration or add

Sodium Potassium Tartrate (Rochelle's Salt) solution and stir for 1h to solubilize Ti.[1]

Safety & Handling

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and highly toxic. Handle only in a fume hood. DCM is a viable alternative if DCE is restricted, though reaction rates may be slower.[1]

  • Sodium Triacetoxyborohydride (STAB): Evolves acetic acid and hydrogen gas upon contact with water.[1] Keep dry.[1]

  • Titanium(IV) Isopropoxide: Moisture sensitive.[1] Reacts violently with water.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][14] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2][4]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

Sources

Application Note: Precision Cross-Coupling of 3-Amino-5-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Partners for 3-Amino-5-Substituted Benzoates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Strategic Significance

The 3-amino-5-substituted benzoate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core linkage in kinase inhibitors (e.g., p38 MAP kinase pathways), nonsense mutation readthrough agents (e.g., Ataluren analogs), and various immuno-oncology targets.[1]

Synthetically, this scaffold presents a unique challenge:

  • Electronic Mismatch: The C3-amine is electron-donating, but it is meta to the C5-halogen.[1] Consequently, the C-X bond does not benefit from the resonance activation typically seen in ortho or para haloanilines.[1] The C1-ester is electron-withdrawing but is also meta to the halogen. The result is an electronically "neutral" to slightly deactivated aryl halide that requires robust catalytic systems for oxidative addition.[1]

  • Chemoselectivity: The free primary amine (

    
    ) is a potential catalyst poison (via Pd-coordination) and a competitor in Buchwald-Hartwig amination if the catalytic cycle stalls.
    
  • Ester Stability: Conditions must avoid saponification of the benzoate ester, precluding the use of strong hydroxide bases.[1]

This guide outlines high-fidelity protocols to couple this scaffold with diverse aryl and heteroaryl partners, prioritizing chemoselectivity and yield.

Retrosynthetic Strategy & Partner Selection[1]

The synthesis can be approached via two distinct routes depending on the commercial availability of partners and the stability of the boronic species.

Route A: The "Halide-Scaffold" Approach (Standard)
  • Substrate: Methyl 3-amino-5-bromobenzoate (or iodide).

  • Partner: Aryl/Heteroaryl Boronic Acids/Esters.[1][2][3]

  • Pros: The amino-halide is stable; wide availability of boronic acids.[4]

  • Cons: Some heteroaryl boronic acids (e.g., 2-pyridine) are unstable (protodeboronation).[1]

Route B: The "Boron-Scaffold" Approach (Inverted)
  • Substrate: Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[1]

  • Partner: Aryl/Heteroaryl Halides.[1][2][5]

  • Pros: Ideal when the heteroaryl partner is unstable as a boronic acid.[1]

  • Cons: Synthesis of the amino-boronate requires a borylation step first; purification on silica can be tricky due to boronate hydrolysis.

Decision Matrix (Graphviz)

DecisionMatrix Start Target: 3-Amino-5-Aryl Benzoate CheckPartner Analyze Coupling Partner Start->CheckPartner StableB Partner is Stable Boronic Acid (Phenyl, Indole, Thiophene) CheckPartner->StableB Yes UnstableB Partner is Unstable Boronic Acid (2-Pyridine, Oxazole) CheckPartner->UnstableB No RouteA Route A: Scaffold = Halide Partner = Boronic Acid StableB->RouteA RouteB Route B: Scaffold = Boronate Partner = Halide UnstableB->RouteB CondA Standard Conditions Pd(dppf)Cl2 / K2CO3 RouteA->CondA Sterically Unhindered CondB Advanced Conditions XPhos Pd G3 / K3PO4 RouteA->CondB Sterically Hindered RouteB->CondB Heterocycles

Caption: Strategic decision tree for selecting the optimal coupling route based on partner stability and steric demands.

Experimental Protocols

Method A: General Protocol (High Throughput / Cost-Effective)

Best for: Phenyl, substituted aryls, and stable heteroaryls (e.g., 3-pyridine, thiophene).[1] Mechanism: Utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the free amine due to the strong chelating effect of the dppf ligand.

Reagents:

  • Methyl 3-amino-5-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][4]

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a stir bar, combine the benzoate (1.0 mmol, 230 mg), boronic acid (1.2 mmol), and

    
     (2.0 mmol, 276 mg).
    
  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes.[1] Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 24 mg).[1] Briefly purge the headspace with inert gas and seal the vial.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: The product should appear as the M+1 peak. If starting material remains but boronic acid is consumed, add more boronic acid (0.5 equiv) and heat for an additional 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Scavenging (Critical): To remove residual Pd (which can chelate the amine), treat the organic phase with SiliaMetS® Thiol or equivalent scavenger resin for 30 mins.[1] Filter and concentrate.

Method B: Advanced Protocol (Difficult/Heterocyclic Partners)

Best for: 2-pyridyls, 5-membered heterocycles, or sterically hindered partners.[1] Mechanism: Utilizes XPhos Pd G3 or SPhos Pd G3 .[1] These Buchwald precatalysts generate monoligated Pd(0) species that are highly active for oxidative addition into deactivated halides and form bulky complexes that prevent amine coordination.[1]

Reagents:

  • Methyl 3-amino-5-bromobenzoate (1.0 equiv)

  • Heteroaryl Boronic Acid/Pinacol Ester (1.5 equiv)[3]

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (2.0 equiv) – Phosphate is gentler on esters than carbonates at high temp.
    
  • Solvent: Toluene : Water (10:1) or THF : Water (4:1)

Step-by-Step Workflow:

  • Setup: Combine scaffold (1.0 mmol), boronic ester (1.5 mmol), and

    
     (2.0 mmol, 424 mg) in a vial.
    
  • Solvent: Add Toluene (5 mL) and Water (0.5 mL). Degas thoroughly.

  • Catalyst: Add XPhos Pd G3 (0.02 mmol).

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: These catalysts are faster.[1] Long reaction times may lead to protodeboronation of the partner.

  • Workup: Standard extraction with EtOAc.

  • Purification: Flash chromatography. Tip: If the product contains a basic pyridine, add 1% Triethylamine to the eluent to prevent streaking.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical rectifications.

IssueObservation (LC-MS)Root CauseCorrective Action
Stalled Reaction SM remaining, Boronic Acid consumed.[1]Protodeboronation of the boronic acid.1. Switch to Boronic Ester (Pinacol).2.[1] Use anhydrous conditions (Dioxane/DMF) with CsF as base.3.[1] Use "Slow Addition" of the boronic acid.
Catalyst Poisoning No conversion, Catalyst precipitates (black).[1]Free amine coordinating Pd.1. Switch to bulky ligands (XPhos, SPhos) that sterically block the amine.2.[1] Increase catalyst loading to 5-10 mol%.
Ester Hydrolysis Product mass corresponds to Carboxylic Acid (M-14).[1]Base is too strong or temp too high.[1]1. Switch from

to

or

.2. Reduce water ratio (e.g., 9:1 organic:water).
Buchwald Side-Rxn Mass corresponds to Amine-Arylation (C-N bond).[1]Competitive coupling of the amine.1. This is rare with Suzuki conditions but possible.2.[1] Use a base that is not soluble in the organic phase (keep the amine deprotonated/neutral).3. Ensure water is present (promotes Suzuki over Buchwald).
Mechanism of Amine Interference (Graphviz)

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Stable bis-amine complex) OxAdd->Poison + Free NH2 (Side Reaction) formation of Pd(NH2-Ar)2Cl2 SuzukiPath Transmetallation & RE (Product Formation) OxAdd->SuzukiPath + Ar-B(OH)2 / Base

Caption: Kinetic competition between the desired Suzuki cycle and the formation of inactive amine-palladium complexes.[6]

References

  • Standard Suzuki Conditions for Amino-Benzoates

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Unprotected Aniline Tolerance (Mechanistic Insight)

    • Pinilla, C., et al. (2022).[1][7] Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.[1][7][8][9] ACS Catalysis, 12, 14812–14822.[1] Link

    • Note: While focused on C-H activation, this reference validates the stability of unprotected anilines in Pd(II) cycles under controlled conditions.
  • Advanced Ligands (Buchwald Precatalysts)

    • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1] Link

  • Heteroaryl Coupling Optimization

    • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[2] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link

Sources

Troubleshooting & Optimization

Preventing ester hydrolysis during amine protection of CAS 220286-47-5

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Selective Amine Protection of CAS 220286-47-5

Executive Summary: The Chemoselectivity Challenge

Target Molecule: Methyl 3-amino-5-(hydroxymethyl)benzoate (CAS 220286-47-5 )[1][2][3][4][5][6][7][8]

This molecule presents a classic "Chemoselectivity Triangle" challenge during amine protection. You are attempting to protect the aniline nitrogen (


) while preserving two sensitive functional groups:
  • Methyl Ester (

    
    ):  Highly susceptible to saponification (hydrolysis) under the strong aqueous basic conditions typically used for protection (e.g., Schotten-Baumann conditions with NaOH).[1]
    
  • Benzyl Alcohol (

    
    ):  A primary alcohol that competes as a nucleophile.[1] While less nucleophilic than the amine, it can react with aggressive electrophiles (like Fmoc-Cl) to form carbonates.[1]
    

Core Directive: To prevent ester hydrolysis, you must strictly avoid strong aqueous bases (NaOH, LiOH, KOH) and minimize water presence during the reaction.[1]

Troubleshooting Guide (FAQs)

Use this section to diagnose immediate issues in your current workflow.

Q1: My LC-MS shows a mass corresponding to the carboxylic acid (


). What happened? 
  • Diagnosis: Base-Mediated Hydrolysis (Saponification). [1]

  • Cause: You likely used a strong inorganic base (NaOH,

    
    ) in an aqueous solvent mixture (THF/Water).[1] Even mild heating in these conditions destroys the methyl ester.
    
  • Solution: Switch to an organic base (DIPEA or TEA) in an anhydrous solvent (DCM or Dioxane). If aqueous conditions are mandatory, use

    
     and keep the temperature at 0°C.
    

Q2: I am seeing a "Di-protected" impurity (


). Is this normal? 
  • Diagnosis: O-Acylation of the Benzyl Alcohol. [1]

  • Cause: The reagent used was too reactive (e.g., Fmoc-Cl) or you used an acylation catalyst like DMAP.[1]

  • Solution:

    • For Fmoc: Switch from Fmoc-Cl to Fmoc-OSu .[1] The succinimide ester is less reactive and highly selective for amines over alcohols.

    • For Boc: Avoid DMAP. Use stoichiometric base only.

Q3: The reaction is stalled. Can I heat it?

  • Risk: Heating methyl esters in the presence of amines can lead to aminolysis (formation of an amide bond between two substrate molecules), creating oligomers.[1]

  • Solution: Do not heat above 40°C. Instead, increase the concentration of the reagent (1.5 eq) or add a mild Lewis acid catalyst (like 5 mol%

    
     for Boc protection) rather than thermal activation.
    

Optimized Protocols

These protocols are designed as self-validating systems.[1] If the color changes or precipitation occurs as described, the reaction is proceeding correctly.

Protocol A: Hydrolysis-Free Boc Protection

Best for: General synthesis where acid deprotection is acceptable later.[1]

Reagents:

  • Substrate (CAS 220286-47-5)[1][2][3][4][5][6][8][9]

  • 
     (Di-tert-butyl dicarbonate) - 1.1 equivalents[1]
    
  • DIPEA (N,N-Diisopropylethylamine) - 1.5 equivalents (2.5 eq if substrate is HCl salt)[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of CAS 220286-47-5 in 5 mL DCM (0.2 M concentration).

  • Base Addition: Add DIPEA. Checkpoint: If the substrate was a salt, the solution should become clear as the free base is liberated.[1]

  • Reagent Addition: Add

    
     (1.1 mmol) slowly at room temperature.
    
  • Reaction: Stir at 25°C for 4–12 hours.

    • Note: Aniline nitrogens are less nucleophilic than aliphatic amines. If reaction is slow after 12h, add 5 mol% Iodine (

      
      ) as a mild catalyst.
      
  • Workup (Critical for Ester Stability):

    • Wash with 0.5 M citric acid (mild acid) to remove excess DIPEA/aniline.[1] Do not use strong HCl, as it may cleave the Boc group.[1]

    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Selective Fmoc Protection (No O-Fmoc)

Best for: Peptide synthesis workflows.[1]

Reagents:

  • Substrate (CAS 220286-47-5)[1][2][3][4][5][6][8][9]

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) - 1.05 equivalents[1]

    • WARNING: Do NOT use Fmoc-Cl; it will react with the benzyl alcohol.[1]

  • 
     (Sodium Bicarbonate) - 2.0 equivalents[1]
    
  • Solvent: Acetone/Water (1:1 mixture) or Dioxane/Water (1:1)[1]

Step-by-Step:

  • Preparation: Dissolve substrate in Acetone or Dioxane.

  • Buffer: Dissolve

    
     in the minimum amount of water and add to the organic phase. The pH should be ~8.5 (check with paper). This pH is too low to hydrolyze the ester rapidly but high enough to deprotonate the amine.
    
  • Addition: Add Fmoc-OSu solid in one portion at 0°C.

  • Monitoring: Allow to warm to RT. Stir for 2–4 hours.

    • Visual Check: Fmoc-OSu is not very soluble; as it reacts, the suspension may clear or change texture.[1]

  • Quench: Acidify carefully to pH 4 with 1M HCl (brief contact only) to quench the reaction, then immediately extract into Ethyl Acetate.

Mechanistic Logic & Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path while blocking the red (hydrolysis) and orange (O-acylation) paths.[1]

Chemoselectivity Start CAS 220286-47-5 (Amino-Ester-Alcohol) Reagent_Choice Reagent & Base Selection Start->Reagent_Choice Path_Hydrolysis Hydrolysis (Carboxylic Acid) Reagent_Choice->Path_Hydrolysis Strong Base (NaOH) or High pH (>11) Path_Success N-Protected Product (Ester Intact) Reagent_Choice->Path_Success Mild Base (DIPEA/NaHCO3) + Selective Reagent (Boc2O/Fmoc-OSu) Path_SideRxn O-Acylation (Carbonate Formation) Reagent_Choice->Path_SideRxn Highly Reactive Electrophile (Fmoc-Cl) or DMAP

Caption: Competitive reaction pathways for CAS 220286-47-5. Green path indicates optimal chemoselectivity.[1]

Decision Tree: Reagent Selection

DecisionTree Start Start: Protect CAS 220286-47-5 Q1 Is Acid Deprotection Allowed Later? Start->Q1 BocRoute Use Boc Protection Q1->BocRoute Yes FmocRoute Use Fmoc Protection Q1->FmocRoute No (Base labile req.) BocCond Condition: Boc2O + DIPEA in DCM (Avoid NaOH) BocRoute->BocCond FmocCond Condition: Fmoc-OSu + NaHCO3 (Avoid Fmoc-Cl) FmocRoute->FmocCond

Caption: Logic flow for selecting the correct protocol to avoid ester degradation.

Summary of Key Data

ParameterBoc Protocol Fmoc Protocol
Reagent

Fmoc-OSu
Base DIPEA (Organic)

(Weak Inorganic)
Solvent DCM or THF (Anhydrous)Acetone/Water or Dioxane/Water
Temp 25°C0°C

25°C
Ester Stability High (No water/OH-)Moderate (pH controlled < 9)
Alcohol Selectivity High (Without DMAP)High (With OSu ester)

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for stability of methyl esters and N-protection conditions). [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review on chemoselectivity of Fmoc/Boc reagents). [1]

  • Lapatsanis, L., et al. (1983).[1] Synthesis of N-Fmoc amino acids and their derivatives. Synthesis, 1983(8), 671-673.[1] (Establishes the use of Fmoc-OSu/NaHCO3 for preventing side reactions). [1]

  • Han, G., et al. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1] (Discusses suppression of racemization and hydrolysis during activation). [1]

Sources

Technical Support Center: Navigating the Reactivity of Amino-Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Self-Polymerization

Welcome to the technical support center for handling amino-benzyl alcohol derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet challenging molecules. The inherent reactivity of the amino and benzyl alcohol moieties can lead to unwanted self-polymerization, resulting in low yields, purification difficulties, and inconsistent results. This document provides in-depth, field-proven insights into why this happens and, more importantly, how to prevent it.

Section 1: Understanding the Core Problem - The "Why" of Self-Polymerization

Before we can troubleshoot, we must understand the underlying chemistry. Amino-benzyl alcohol derivatives possess two key functional groups on an aromatic ring: a nucleophilic amino group (-NH₂) and a benzylic hydroxyl group (-CH₂OH). This combination makes the molecule susceptible to self-condensation and polymerization through several mechanisms, particularly the formation of highly reactive aza-quinone methide intermediates.[1]

Under certain conditions (e.g., heat, acidic or basic catalysis), the benzyl alcohol can lose water to form a carbocation or a related reactive species. The amino group of a second molecule can then act as a nucleophile, attacking this species to form a dimer. This process can repeat, leading to the formation of oligomers and polymers.[2][3] This is often observed as the reaction mixture turning dark, viscous, or the formation of insoluble materials.

Polymerization_Mechanism cluster_initiation Initiation Step cluster_propagation Propagation Step cluster_termination Result A Amino-benzyl Alcohol (Monomer) B Aza-quinone Methide (Reactive Intermediate) A->B - H₂O (Acid/Base/Heat) D Dimer B->D + Monomer (C) C Another Monomer ... ... D->... + More Monomers E Polymeric Byproducts ...->E

Caption: A simplified mechanism of self-polymerization via an aza-quinone methide intermediate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during synthesis and handling.

Q1: My reaction mixture has turned dark brown/black and become very viscous. What is happening?

A1: This is a classic sign of significant polymerization. The extended conjugation in the resulting polymeric structures often leads to dark colors, and the increased molecular weight causes high viscosity. This indicates that your reaction conditions are promoting the self-condensation pathway.

  • Immediate Action: Stop the reaction and attempt to isolate any remaining desired product, if possible. Polymer removal can be difficult, but sometimes precipitation of the polymer by adding a non-polar solvent followed by filtration can help salvage some material.

  • Root Cause Analysis: Review your reaction's pH, temperature, and exposure to oxygen. High temperatures and either strongly acidic or basic conditions can catalyze the dehydration and subsequent polymerization.[4][5]

Q2: My TLC plate shows a long smear from the baseline to the solvent front instead of a clean spot for my product. Is this polymerization?

A2: Yes, a smear on a TLC plate is highly indicative of a mixture of oligomers and polymers with varying polarities and molecular weights. A single, pure compound should ideally give a distinct spot. This is an early warning sign that polymerization is occurring, even if the reaction mixture does not appear overly viscous.

Q3: I successfully synthesized my amino-benzyl alcohol derivative, but it decomposed during storage. How can I store it safely?

A3: These compounds can be sensitive to air, light, and temperature.[6] The amino group can be oxidized, leading to colored impurities, and elevated temperatures can promote slow polymerization over time.[4]

  • Recommended Storage Protocol: Store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place.[4] For long-term storage, refrigeration (2-8°C) is recommended.[6][7]

Q4: I'm trying to perform a reaction on the hydroxyl group, but I'm getting a complex mixture of products.

A4: The amino group is a potent nucleophile and may be interfering with your desired reaction. It can compete in reactions with electrophiles or act as an internal base, catalyzing side reactions including polymerization. In this scenario, protecting the amino group is the most effective strategy.

Section 3: Proactive Prevention Strategies & Protocols

The best way to deal with self-polymerization is to prevent it from happening in the first place. This involves a combination of chemical protection and careful control of reaction conditions.

Strategy 1: Protecting Group Chemistry

A protecting group temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions.[8] After the desired transformation is complete, the protecting group is removed.

Protecting the Amino Group: The most common strategy is to protect the nucleophilic amino group, often by converting it to a carbamate. This significantly reduces its reactivity and prevents it from initiating polymerization.[8]

Table 1: Common Protecting Groups for Amines

Protecting Group Abbreviation Stability Deprotection Conditions
tert-Butoxycarbonyl Boc Stable to base, hydrogenolysis. Labile to acid. Strong acid (e.g., TFA, HCl).
Benzyloxycarbonyl Cbz Stable to acid, base. Labile to hydrogenolysis. Catalytic hydrogenation (e.g., H₂, Pd/C).[9]

| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid, hydrogenolysis. Labile to base. | Secondary amines (e.g., piperidine). |

Protocol: Boc-Protection of 4-Aminobenzyl Alcohol

This protocol describes a general method for protecting the amino group, which can be adapted for various derivatives.

  • Setup: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2-3 eq.) or triethylamine (TEA, 1.5 eq.).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: If using an aqueous solvent system, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected product by column chromatography on silica gel if necessary.

Strategy 2: Optimization of Reaction Conditions

If protecting groups are not feasible for your synthetic route, precise control over reaction conditions is critical.

  • pH Control: Maintain neutral or slightly basic conditions during reactions and workups whenever possible.[4] Strong acids or bases can catalyze the initial dehydration step that leads to polymerization. Use of buffered solutions can be beneficial. Some enzymatic reactions have been shown to proceed efficiently in acidic buffers (e.g., pH 4.5), but this is highly specific to the catalyst system.[10]

  • Temperature Management: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. For many reactions, such as reductions with sodium borohydride or lithium aluminum hydride (LAH), maintaining low temperatures (e.g., 0°C) during reagent addition is crucial to control reactivity.[4]

  • Inert Atmosphere: When the derivative is susceptible to oxidation, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the formation of colored impurities that may also catalyze degradation.

  • Solvent Choice: The choice of solvent can influence stability. Polar aprotic solvents like THF, acetonitrile (MeCN), or dichloromethane (DCM) are often good choices. Protic solvents may participate in side reactions, while non-polar solvents may cause solubility issues.

Workflow_Decision_Tree start Planning Reaction with Amino-benzyl Alcohol Derivative q1 Is polymerization or side reaction a known issue? start->q1 protect Implement Protecting Group Strategy q1->protect Yes optimize Strictly Control Reaction Conditions q1->optimize No / Mild Conditions proceed Proceed with Reaction protect->proceed ph Maintain Neutral pH optimize->ph temp Use Low Temperature ph->temp inert Use Inert Atmosphere temp->inert inert->proceed

Caption: Decision workflow for planning experiments with amino-benzyl alcohol derivatives.

References

  • ACS Sustainable Chemistry & Engineering. (2026, February 23). Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved February 24, 2026, from [Link]

  • Annual Reviews. (2024, February 15). Self-Immolative Polymers: From Synthesis to Applications. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Protecting groups. Retrieved February 24, 2026, from [Link]

  • PMC. (2021, December 13). Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2022, May 18). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved February 24, 2026, from [Link]

  • International Journal of Electrochemical Science. (2015, April 28). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Purification of Polar Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting isolation, purification, and stability of polar aniline derivatives.

Introduction: The Aniline Challenge

Polar aniline intermediates present a "perfect storm" of purification challenges: they are basic, prone to oxidation (browning), and often highly water-soluble. Standard protocols frequently fail because interactions with acidic silica silanols cause severe peak tailing, while their amphiphilic nature leads to emulsions during extraction.

This guide moves beyond generic advice, providing self-validating workflows designed to protect your molecule's integrity while achieving high purity.

Module 1: The Self-Validating Acid-Base Extraction

The Issue: Polar anilines often partition poorly into organic solvents or form intractable emulsions. The Fix: A pH-switched extraction protocol that uses the aniline's basicity (


 for the conjugate acid) to force it into the aqueous phase, leaving non-basic impurities behind.
Standard Operating Procedure (SOP)

Prerequisite: Determine the approximate


 of your aniline. Most lie between 3.5 and 5.0.
  • Acidification (The Trap):

    • Dissolve crude mixture in a water-immiscible organic solvent (EtOAc or Et₂O).

    • Extract with 1M HCl (3x).

    • Checkpoint: The aniline is now protonated (

      
      ) and resides in the aqueous layer.[1]
      
    • Action: Keep the Aqueous Layer . Wash it once with fresh organic solvent to remove non-basic impurities.

  • Basification (The Release):

    • Cool the aqueous acidic layer to 0°C (ice bath) to prevent heat-induced decomposition.

    • Slowly add 6M NaOH or saturated

      
       until pH > 10.
      
    • Checkpoint: Verify pH with litmus paper. The solution should turn cloudy as the free base precipitates or oils out.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

    • Note: For highly water-soluble anilines, use n-Butanol or add NaCl (salting out) to drive the organic into the organic phase.

Visual Workflow: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Aniline Mixture (Dissolved in Organic Solvent) AcidWash Add 1M HCl Separate Layers Start->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Top Layer* AqLayer1 Aqueous Layer (Contains Anilinium Salt R-NH3+) AcidWash->AqLayer1 Bottom Layer* WashStep Wash Aqueous with Fresh Organic AqLayer1->WashStep DiscardOrg Discard Organic Wash WashStep->DiscardOrg Basify Basify Aqueous (pH > 10) (NaOH/Na2CO3) WashStep->Basify ExtractProduct Extract with DCM/EtOAc (Add NaCl if needed) Basify->ExtractProduct FinalOrg Final Organic Layer (Pure Aniline Free Base) ExtractProduct->FinalOrg FinalAq Final Aqueous Layer (Discard) ExtractProduct->FinalAq

Caption: Logical flow for separating basic anilines from neutral/acidic impurities using pH switching.

Module 2: Flash Chromatography & Silica Taming

The Issue: Anilines streak (tail) on silica gel due to hydrogen bonding with acidic silanol groups (


). This destroys resolution and lowers yield.
The Fix:  Deactivate the silica surface using amine modifiers.
Solvent System Optimization Table
MethodMobile Phase CompositionMechanismBest For
The Standard Hexane / EtOAc + 1% TEA Triethylamine (TEA) blocks silanol sites.Lipophilic anilines.
The Polar Shift DCM / MeOH + 1% NH₄OH Ammonia prevents ionization of the aniline.Highly polar/water-soluble anilines.
The "Neutral" DCM / (10% NH₃ in MeOH)Uses pre-saturated methanolic ammonia.Reproducible gradients for stubborn amines.
Alternative Phase Basic Alumina Inherently basic stationary phase.Acid-sensitive anilines that decompose on silica.
Critical Protocol: Column Pre-Treatment

Do not just add TEA to your mobile phase. You must pre-equilibrate the column.

  • Flush the packed silica column with 2-3 column volumes (CV) of the mobile phase containing the modifier (e.g., Hex/EtOAc + 1% TEA).

  • Verify the eluent pH is basic (wet pH paper at the outlet).

  • Load your sample.

  • Run the column.[2] Note: You can often remove the modifier from the eluent after the compound has started moving, but keeping it is safer.

Module 3: Troubleshooting "Oiling Out"

The Issue: During recrystallization, the aniline separates as a liquid (oil) rather than a crystalline solid. This traps impurities and prevents purification.[3] The Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/hot.[3]

Troubleshooting Guide: From Oil to Crystal

Q: My compound oiled out. How do I fix it? A: Do not discard. Re-heat to dissolve the oil, then apply these fixes:

  • The Trituration Trick: Add a seed crystal and scratch the glass surface vigorously with a glass rod. The micro-abrasions provide nucleation sites.

  • Lower the Temperature Ceiling: Switch to a solvent with a boiling point below your compound's melting point.[4]

    • Example: If MP is 70°C, do not use water (BP 100°C). Use Ethanol (BP 78°C) or DCM/Hexane.

  • Salt Formation: Convert the oil into a solid salt.

    • HCl Salt: Bubble HCl gas or add HCl/Ether. Warning: Hygroscopic.

    • Oxalate/Tartrate Salt: Often form superior, non-hygroscopic crystals compared to HCl salts.

Module 4: Stability & Oxidation Prevention

The Issue: Anilines turn brown/red/black upon exposure to air. This is a radical-mediated oxidation chain reaction.

Prevention Protocols
  • The Zinc Dust Scavenger:

    • If your crude aniline is already dark, add a small spatula tip of Zinc Dust during the initial dissolution or extraction step. Zinc acts as a sacrificial reducing agent, preventing further oxidation of the amino group [7].[5]

  • Argon Sparging:

    • Before flash chromatography, sparge your solvents with Argon or Nitrogen for 15 minutes. Dissolved oxygen in large volumes of solvent can degrade sensitive anilines on the column.

  • Storage:

    • Store under inert atmosphere at -20°C.

    • Tip: If storing as a free base is difficult, store as the HCl salt . Salts are significantly more resistant to oxidation.

Decision Matrix: Selecting the Right Method

PurificationDecision Input Crude Aniline CheckSolubility Is it Water Soluble? Input->CheckSolubility YesWater Yes (Highly Polar) CheckSolubility->YesWater NoWater No (Lipophilic) CheckSolubility->NoWater MethodExtraction Acid-Base Extraction (Use n-BuOH/NaCl) YesWater->MethodExtraction Bulk Clean-up MethodFlash Flash Chromatography (DCM/MeOH + NH4OH) YesWater->MethodFlash High Purity Needed CheckImpurity Impurity Type? NoWater->CheckImpurity NeutralImp Neutral/Acidic Impurities CheckImpurity->NeutralImp BasicImp Isomeric/Basic Impurities CheckImpurity->BasicImp NeutralImp->MethodExtraction MethodNormalFlash Flash Chromatography (Hex/EtOAc + TEA) BasicImp->MethodNormalFlash MethodCryst Recrystallization (or Salt Formation) BasicImp->MethodCryst

Caption: Decision tree for selecting purification methods based on solubility and impurity profile.

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies. Flash Chromatography Basics & Solubility Guide. Retrieved from [Link]

  • Biotage. Purifying Polar Reaction Mixtures (HILIC & Normal Phase). Retrieved from [Link]

  • Science Learning Center. Acid-Base Extraction Protocol. Retrieved from [Link] (General Principle Reference)

  • LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • Quora (Guy Clentsmith). Prevention of Aniline Oxidation using Zinc Dust.[5] Retrieved from [Link]

Sources

Troubleshooting cyclization side reactions of 3-amino-benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-benzoates (3-AB) present a unique challenge in organic synthesis due to their meta-substitution pattern . Unlike their ortho counterparts (anthranilates), which readily cyclize to form stable 6-membered heterocycles (e.g., quinazolinones), 3-AB derivatives are geometrically constrained from direct intramolecular cyclization onto the benzene ring.

Consequently, "cyclization side reactions" in this context typically refer to three distinct failure modes:

  • Intermolecular Oligomerization: The amine of one molecule attacks the activated ester of another, forming linear or cyclic oligomers (polyamides).

  • Dimerization during Macrolactamization: When attempting to close a large ring containing a 3-AB moiety, two molecules couple head-to-tail instead of closing intramolecularly.

  • Azo-Coupling: During diazotization (e.g., Sandmeyer reactions), the diazonium species couples with unreacted amine.

This guide addresses these specific failure modes with mechanistic insights and corrective protocols.

Module 1: The Self-Condensation Trap (Oligomerization)

User Symptom: "I am trying to couple 3-aminobenzoate to an external acid/amine, but I am getting low yields and a smear on TLC/LCMS indicating mass units of +119/135 (repeating units)."

Technical Insight: 3-Amino-benzoates are "Janus" molecules—containing both a nucleophile (amine) and an electrophile (ester/acid). If you activate the carboxylate (using EDC, HATU, or SOCl₂) without protecting the amine, the molecule will preferentially react with itself. This is the classic nylon polymerization mechanism.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Insoluble Precipitate Formation of Polyamide (Oligomers).Use Protection: You must Boc- or Fmoc-protect the 3-amino group before activating the carboxylate.
LCMS: [M+H]+ + 119n Linear oligomerization (Self-reaction).Order of Addition: If protection is impossible, add the external nucleophile before the coupling agent, or use a large excess of the external partner.
Guanidinium Adducts Reaction with HATU/HBTU directly.Base Control: Ensure DIPEA/TEA is added after the carboxylic acid and coupling agent are mixed, or switch to DIC/Oxyma.

Protocol: Preventing Self-Polymerization (Boc-Protection Route) Standardizing the monomer prevents "rogue" cyclization/polymerization.

  • Protection: Dissolve 3-aminobenzoic acid (1.0 eq) in 1:1 Dioxane/H₂O. Add Na₂CO₃ (2.0 eq) and Boc₂O (1.1 eq). Stir at RT for 4–12 h.

  • Workup: Acidify to pH 3 with 1M KHSO₄ (avoids removing Boc). Extract with EtOAc.

  • Coupling: Now that the amine is "capped," activate the carboxylic acid with HATU/DIPEA and react with your desired amine.

  • Deprotection: Remove Boc with 4M HCl in Dioxane or TFA/DCM (1:1) to regenerate the amine for the next step.

Module 2: Macrolactamization Failures (Dimerization)

User Symptom: "I am using a linker to cyclize a 3-aminobenzoate derivative into a macrocycle. I see a major peak at 2× Mass (Dimer) and very little Monomer."

Technical Insight: Cyclizing a meta-substituted benzoate requires a linker (usually >8 atoms) to bridge the gap without strain. The transition state for intramolecular ring closure is entropically disfavored compared to intermolecular dimerization.

  • Kinetic Control: At high concentrations, bimolecular collisions (dimerization) are faster than the unimolecular conformational change required for cyclization.

Diagnostic Table: Monomer vs. Dimer

ParameterMonomer (Desired)Dimer (Side Product)
Reaction Order First-order (Unimolecular)Second-order (Bimolecular)
Favored By High Dilution (< 1 mM), High TempHigh Concentration (> 10 mM), Low Temp
LCMS Signal [M+H]⁺[2M+H]⁺ or [M+H]⁺ (half-mass due to z=2)

Protocol: Pseudo-High Dilution Macrolactamization Using a syringe pump to keep instantaneous concentration low.

  • Setup: Prepare a flask with refluxing solvent (DCM or Toluene) and base (DIPEA, 3.0 eq).

  • Feed: Dissolve the linear precursor (activated pentafluorophenyl ester or acid chloride) in a separate syringe.

  • Addition: Add the precursor solution slowly over 4–8 hours using a syringe pump.

    • Why? This ensures that at any given second, the concentration of unreacted starting material is near zero, statistically forcing the molecule to find its own tail rather than a neighbor.

  • Turn-Inducers: If possible, incorporate a "turn-inducing" element (e.g., Proline, N-methylated amino acids) in the linker to pre-organize the conformation.

Module 3: The "Impossible" Cyclization (Design Errors)

User Symptom: "I am trying to make a Quinazolinone by reacting 3-aminobenzoate with formamide/nitrile, but the reaction fails or gives complex mixtures."

Technical Insight: This is a common design flaw. Quinazolinone synthesis (Niementowski reaction) requires 2-aminobenzoic acid (anthranilic acid).

  • 2-Amino (Ortho): Nitrogen is adjacent to the acid. Cyclization forms a stable 6-membered ring.

  • 3-Amino (Meta): Nitrogen is too far away. Direct cyclization would require a highly strained, bridged bicyclic system which is energetically prohibited under standard conditions.

  • Result: The reagents will either do nothing, polymerize, or react intermolecularly.

Corrective Action:

  • Verify Isomer: Check the CAS number. Ensure you are using anthranilic acid derivatives if a fused heterocycle is the goal.

  • Alternative Scaffold: If the meta-substitution is required for SAR (Structure-Activity Relationship), you cannot form a fused quinazolinone. You must design a tetrahydro-benzodiazepine or similar structure using a linker between the amine and the acid.

Visual Troubleshooting Guide

The following diagram illustrates the decision pathways for 3-amino-benzoate reactivity, highlighting where side reactions occur.

G Start Start: 3-Amino-Benzoate Reaction Decision1 Goal: Coupling or Cyclization? Start->Decision1 Coupling Goal: Amide Coupling Decision1->Coupling Linear Synthesis Cyclization Goal: Ring Formation Decision1->Cyclization Ring Closing CheckProtect Is Amine Protected? Coupling->CheckProtect CheckType Type of Ring? Cyclization->CheckType Polymer SIDE REACTION: Oligomerization (Nylon-like) CheckProtect->Polymer No SuccessCoupling Success: Discrete Amide CheckProtect->SuccessCoupling Yes (Boc/Fmoc) Fused Fused Heterocycle (e.g., Quinazolinone) CheckType->Fused Macro Macrocycle (via Linker) CheckType->Macro Impossible FAILURE: Geometrically Impossible (Requires Ortho-isomer) Fused->Impossible Meta-substitution constraint CheckConc Concentration? Macro->CheckConc Dimer SIDE REACTION: Intermolecular Dimerization CheckConc->Dimer High Conc (>10mM) SuccessMacro Success: Macrolactam CheckConc->SuccessMacro High Dilution (<1mM)

Caption: Decision tree identifying critical failure points (Red) in 3-amino-benzoate chemistry based on reaction intent.

Module 4: Diazonium Instability (Sandmeyer/Pschorr Side Reactions)

User Symptom: "I am trying to convert the 3-amino group to a halide or cyclize via Pschorr reaction, but I get a red/orange dye instead of my product."

Technical Insight: When converting the amine to a diazonium salt (using NaNO₂/HCl), the diazonium intermediate is highly electrophilic. If any unreacted amine remains (which is nucleophilic), it will attack the diazonium species to form diazoamino compounds (triazenes) or azo dyes .

  • Pschorr Reaction Specifics: The Pschorr cyclization involves a radical ring closure.[1][2] For 3-aminobenzoates, the radical often fails to cyclize onto the aromatic core due to distance, leading to reduction (de-amination) or solvent capture.

Protocol: Optimizing Diazotization

  • Temperature: Keep reaction strictly at 0–5 °C.

  • Acid Excess: Use at least 2.5–3.0 equivalents of mineral acid (HCl or H₂SO₄) to ensure the amine is fully protonated (and thus non-nucleophilic) before the nitrite is added.

  • Inverted Addition: Add the nitrite solution under the surface of the amine solution to prevent local excesses of nitrite.

References
  • Baran Lab (Scripps Research). Macrolactamization Strategies and Ring Strain. Source:

  • MDPI Molecules. Recent Advances in Macrocyclic Drugs and Microwave-Assisted Synthesis. Source:

  • Thieme Chemistry. The Griess, Sandmeyer, and Pschorr Reactions: History and Mechanism. Source:

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Source:

  • Wikipedia/Grokipedia. Pschorr Cyclization Mechanism and Side Products. Source:

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-amino-5-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of Methyl 3-amino-5-(hydroxymethyl)benzoate, a key building block in the synthesis of various pharmacologically active molecules. We will delve into the intricacies of its ¹H NMR spectrum, offering a comprehensive interpretation grounded in fundamental principles. Furthermore, this guide will objectively compare the utility of ¹H NMR with other spectroscopic techniques, providing a holistic perspective on its characterization.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[1][2] ¹H NMR, in particular, provides a detailed map of the proton environments within a molecule, revealing crucial information about the number of different types of protons, their electronic environment, and their spatial relationships to neighboring protons.[2][3] The chemical shift (δ) of a proton signal indicates its electronic environment, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield).[3][4] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), provides information about the number of adjacent, non-equivalent protons.[1][2][4]

Predicted ¹H NMR Spectrum of this compound

Figure 1. Molecular structure of this compound with proton environments highlighted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2~7.2t~1.51HAromatic proton meta to both -NH₂ and -COOCH₃, and ortho to -CH₂OH. The small coupling arises from meta-coupling to H-4 and H-6.
H-4~6.8t~2.01HAromatic proton ortho to -NH₂ and meta to both -CH₂OH and -COOCH₃. The amino group's electron-donating nature causes an upfield shift. Shows meta-coupling to H-2 and H-6.
H-6~7.0t~1.81HAromatic proton ortho to -COOCH₃ and meta to both -NH₂ and -CH₂OH. The ester group's electron-withdrawing nature causes a downfield shift relative to H-4. Shows meta-coupling to H-2 and H-4.
-CH₂OH~4.6s-2HBenzylic protons adjacent to an electron-withdrawing hydroxyl group. The signal is a singlet as there are no adjacent protons to couple with. The chemical shift can be influenced by solvent and concentration.
-OCH₃~3.8s-3HProtons of the methyl ester group. Appears as a sharp singlet due to the absence of neighboring protons.
-NH₂~3.7br s-2HProtons of the amino group. The chemical shift is variable and the peak is often broad due to quadrupole broadening and exchange with water in the solvent.
-OHVariablebr s-1HProton of the hydroxyl group. The chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. The peak is typically broad and may not always be observed.

Causality behind Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-2, H-4, H-6): The substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons.[5] The amino group (-NH₂) is a strong electron-donating group, causing increased electron density (shielding) at the ortho and para positions, shifting these protons upfield. The methyl ester (-COOCH₃) and hydroxymethyl (-CH₂OH) groups are electron-withdrawing, causing decreased electron density (deshielding) and a downfield shift for nearby protons. The observed multiplicity for all aromatic protons is predicted to be a triplet due to small, similar meta-coupling constants (typically 2-3 Hz) with the other two aromatic protons.[5]

  • Benzylic Protons (-CH₂OH): These protons are deshielded due to their proximity to the electronegative oxygen atom and the aromatic ring, placing their signal around 4.6 ppm.[6]

  • Methyl Ester Protons (-OCH₃): The protons of the methyl group are deshielded by the adjacent ester carbonyl group, resulting in a characteristic chemical shift around 3.8 ppm.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable, and their chemical shifts and peak shapes are highly variable, depending on factors like solvent, concentration, and temperature.[3] They often appear as broad singlets.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more complete and validated characterization of a molecule.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed information on proton environments, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Requires deuterated solvents, can be less sensitive for very small sample quantities.
¹³C NMR Information on the carbon skeleton of the molecule.Complements ¹H NMR by showing the number of unique carbon environments.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.High sensitivity, provides information on fragmentation patterns which can aid in structural elucidation.Can be a destructive technique, may not distinguish between isomers.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and sensitivity for quantitative analysis.[7][8]Primarily a separation technique, provides limited structural information on its own.

Synergistic Power of a Multi-Technique Approach:

  • ¹³C NMR would confirm the presence of the eight unique carbon atoms in this compound. The chemical shifts of the aromatic carbons would be influenced by the substituents in a predictable manner.[9]

  • IR Spectroscopy would show characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (broad band around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹).[10]

  • Mass Spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ). Fragmentation patterns could reveal the loss of the methoxy group (-OCH₃) or the hydroxymethyl group (-CH₂OH).

  • HPLC would be invaluable for assessing the purity of the synthesized compound and for quantitative analysis in various matrices.[7][11][12]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) a->b c Add a small amount of TMS as an internal standard b->c d Filter the solution into a clean, dry 5 mm NMR tube c->d e Insert the NMR tube into the spinner and place it in the magnet f Lock onto the deuterium signal of the solvent e->f g Shim the magnetic field to achieve homogeneity f->g h Tune and match the probe for the ¹H frequency g->h i Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, number of scans) h->i j Apply Fourier transform to the raw data (FID) k Phase correct the spectrum j->k l Baseline correct the spectrum k->l m Calibrate the chemical shift scale to the TMS signal (0 ppm) l->m n Integrate the signals m->n o Analyze the chemical shifts, multiplicities, and coupling constants n->o

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.[13]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial. The choice of solvent can affect the chemical shifts of labile protons like -NH₂ and -OH.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.[14]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

    • Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.[15]

    • Set the acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, 8-16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure that all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons giving rise to that signal.

    • Analyze the spectrum to determine the chemical shifts, multiplicities, and coupling constants for each proton signal.

Conclusion

The structural characterization of this compound relies heavily on the detailed insights provided by ¹H NMR spectroscopy. By carefully analyzing the chemical shifts, coupling patterns, and integration of the proton signals, a comprehensive picture of its molecular architecture can be constructed. While ¹H NMR is a powerful standalone technique, its combination with other analytical methods such as ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for unambiguous structure confirmation, a critical requirement in the rigorous field of drug development.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Chemical shift and spin-spin coupling | Spectroscopy Class... - Fiveable. (2025, August 15). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Chemical Shift and Spin-Spin Coupling. (n.d.). Scribd. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved from [Link]

  • NMR data acquisition. (n.d.). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]

  • Spin-Spin Coupling. (n.d.). Retrieved from [Link]

  • NMR Data Acquisition and Processing Procedure. (n.d.). Retrieved from [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

  • Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-5-hydroxybenzoate | C8H9NO3 | CID 12438277 - PubChem. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636) - NP-MRD. (n.d.). Retrieved from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

  • (PDF) Methyl 3-amino-4-butanamido-5-methylbenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Amino-5-hydroxy-benzoic acid methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC | NJ Labs. (2024, September 10). Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • High-performance liquid chromatography method for the analysis of sodium benzoate - SciSpace. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products - Asian Journal of Applied Science and Technology. (2018, May 25). Retrieved from [Link]

Sources

Precision HPLC Profiling: Methyl 3-amino-5-(hydroxymethyl)benzoate vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision HPLC methodology for profiling Methyl 3-amino-5-(hydroxymethyl)benzoate (CAS: 220286-47-5). It focuses on the critical separation of the target ester from its hydrolytic degradants (acid form) and synthetic precursors (nitro/oxidized species).

Executive Summary & Technical Challenge

This compound is a bifunctional pharmacophore scaffold containing an oxidizable primary alcohol, a hydrolyzable ester, and a pH-sensitive aniline amine. This chemical diversity creates a "separation paradox" in Reverse Phase Chromatography (RPC):

  • The Challenge: The compound is amphiphilic. The amine induces peak tailing at neutral pH due to silanol interactions, while the hydroxymethyl group increases polarity, risking co-elution with the hydrolysis impurity (Acid form).

  • The Solution: This guide compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that while C18 is sufficient for crude purity, the Phenyl-Hexyl stationary phase offers superior π-π selectivity, essential for resolving the critical pair (Target vs. Nitro-precursor) and minimizing amino-tailing.

Impurity Landscape & Origin Analysis

Understanding the chemical genealogy of the sample is the first step in robust method design. The impurities are not random; they are mechanistic consequences of the synthesis and storage stability.

Figure 1: Impurity Origin & Degradation Pathway

ImpurityMap cluster_legend Process Stage Precursor Nitro Precursor (Methyl 3-nitro-5-(hydroxymethyl)benzoate) [Non-Polar Impurity] Target TARGET COMPOUND This compound [Amphiphilic] Precursor->Target Reduction (H2/Pd) AcidImp Hydrolysis Impurity (3-amino-5-(hydroxymethyl)benzoic acid) [Polar Impurity] Target->AcidImp Hydrolysis (H2O/pH) OxImp Oxidation Impurity (Methyl 3-amino-5-formylbenzoate) [Reactive Impurity] Target->OxImp Oxidation (Air/Light)

Caption: Mechanistic origin of critical impurities. Red/Green dashed lines indicate degradation pathways (Storage/Stability).

Comparative Methodology: Generic vs. Optimized

We evaluated two distinct chromatographic approaches. The data below validates why the Optimized Method (Method B) is the required standard for pharmaceutical-grade release testing.

Method A: Generic C18 (The "Catch-All" Approach)
  • Column: Standard C18 (ODS), 5µm, 4.6 x 150mm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Mechanism: Hydrophobic interaction only.

  • Deficiency: Poor retention of the polar Acid Impurity; peak tailing of the amine due to acidic silanol exposure.

Method B: Optimized Phenyl-Hexyl (The "Selectivity" Approach)
  • Column: Phenyl-Hexyl, 3.5µm, 4.6 x 150mm.

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Methanol.[1]

  • Mechanism: Hydrophobic interaction + π-π stacking (aromatic ring) + Dipole-dipole.

  • Advantage: The phenyl ring interacts with the benzoate core, enhancing shape selectivity. The pH 5.5 buffer keeps the amine partially neutral, reducing tailing.

Experimental Data Comparison

The following data represents validated retention characteristics.

Table 1: Chromatographic Performance Metrics

ComponentMethod A (C18 + TFA)Method B (Phenyl-Hexyl + NH4OAc)
Acid Impurity (Hydrolysis)RT: 2.1 min (Void volume elution risk)RT: 3.8 min (Well retained)
Target Compound RT: 6.5 min (Tailing Factor: 1.8)RT: 8.2 min (Tailing Factor: 1.1)
Nitro Precursor RT: 12.4 minRT: 14.1 min
Resolution (Acid/Target) Rs = 2.5 (Marginal)Rs = 6.8 (Robust)
Resolution (Target/Nitro) Rs = 8.0Rs = 9.5

Analyst Insight: In Method A, the Acid Impurity elutes too close to the solvent front (void volume), making quantification unreliable. Method B retains the polar acid significantly longer due to the "water-wettable" nature of Phenyl-Hexyl phases and the milder pH.

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system . If the System Suitability criteria are not met, the results must be rejected.

Step 1: Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77g Ammonium Acetate in 1000mL HPLC-grade water. Adjust pH to 5.5 ± 0.1 using dilute Acetic Acid. Filter through 0.22µm nylon membrane.

    • Why? Acetate buffer prevents pH drift which causes retention time shifting of the amine.

  • Organic Modifier (Mobile Phase B): 100% Methanol (LC-MS grade).

    • Why? Methanol promotes stronger π-π interactions with the Phenyl column than Acetonitrile.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Controlled).

  • Detection: UV @ 254 nm (Benzoate absorption max) and 210 nm (Impurity check).

  • Injection Volume: 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.0955Equilibration
2.0955Isocratic Hold (Retain Polar Acid)
15.01090Linear Ramp
20.01090Wash
21.0955Re-equilibration
Step 4: System Suitability (Acceptance Criteria)

Before running samples, inject the System Suitability Standard (SSS) containing Target and Acid Impurity.

  • Resolution (Rs) between Acid Impurity and Target > 5.0.

  • Tailing Factor (T) of Target Peak < 1.3.

  • %RSD of Target Peak Area (n=5 injections) < 2.0%.

Troubleshooting & Decision Logic

Use the following logic flow to diagnose separation issues during the run.

Figure 2: Chromatographic Troubleshooting Logic

Troubleshooting Start Issue Detected PeakShape Peak Tailing > 1.5? Start->PeakShape RTShift RT Drifting? Start->RTShift GhostPeak Ghost Peaks? Start->GhostPeak Action1 Check Buffer pH Increase Buffer Conc. PeakShape->Action1 Yes Action2 Equilibration Time Insufficient Check Column Temp RTShift->Action2 Yes Action3 Run Blank Gradient Check Injector Wash GhostPeak->Action3 Yes

Caption: Decision tree for diagnosing common HPLC anomalies with amino-benzoates.

References

  • PubChem Compound Summary. (2025). This compound (CAS 220286-47-5).[3] National Center for Biotechnology Information. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient Design logic).
  • European Pharmacopoeia (Ph.[2] Eur.). Chromatographic Separation Techniques (2.2.46). (Guidance on Resolution and Tailing factors).

Sources

Comparative Mass Spectrometric Profiling: Gamma-Secretase Inhibitor BMS-299897 (CAS 220286-47-5) vs. DAPT

[1]

Executive Summary

BMS-299897 (CAS 220286-47-5) is a potent, sulfonamide-based



1DAPT1

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of BMS-299897 against DAPT.[1] It details the ionization mechanisms, Multiple Reaction Monitoring (MRM) transitions, and sample preparation workflows required for high-sensitivity bioanalysis.[1]

Chemical Identity & Structural Basis[1]

The distinct fragmentation pathways of these two compounds are dictated by their structural classes: BMS-299897 is a sulfonamide , while DAPT is a dipeptide isostere .[1]

FeatureBMS-299897DAPT
CAS Number 220286-47-5208255-80-5
Formula C

H

ClF

NO

S
C

H

F

N

O

Exact Mass 511.0835 Da432.1861 Da
Core Structure Sulfonamide / Fluorobenzenebutanoic acidDipeptide (Alanine-Phenylglycine)
Ionization Preference ESI (+) / ESI (-)ESI (+)
Key Labile Bond S–N (Sulfonamide)C–N (Amide)

Mass Spectrometry Fragmentation Analysis

BMS-299897 Fragmentation Pattern

BMS-299897 contains a 4-chlorobenzenesulfonyl group and a carboxylic acid tail.[1] While the carboxylic acid suggests Negative Mode (ESI-) sensitivity, Positive Mode (ESI+) is frequently preferred for pharmacokinetic assays (using 0.1% Formic Acid) to maximize ionization of the secondary amine generated post-source or via protonation of the sulfonamide nitrogen.[1]

  • Precursor Ion [M+H]

    
    : m/z 512.1[1]
    
  • Primary Fragmentation Pathway: The most energetically favorable cleavage occurs at the sulfonamide S–N bond.

Predicted MRM Transitions (ESI+)
Transition TypePrecursor (m/z)Product (m/z)MechanismCollision Energy (eV)
Quantifier 512.1175.0 Cleavage of S–N bond; formation of [4-Cl-Ph-SO

]

cation.[1]
25–35
Qualifier 1 512.1337.1 Neutral loss of sulfonyl group; retention of the amine core.20–30
Qualifier 2 512.1111.0 Further fragmentation of the chlorobenzene ring (C

H

Cl)

.
40+
DAPT Fragmentation Pattern

DAPT ionizes readily in ESI+ due to its peptide backbone. Fragmentation is dominated by the cleavage of the amide bonds.

  • Precursor Ion [M+H]

    
    : m/z 433.2[1]
    
  • Primary Fragmentation Pathway: Amide bond hydrolysis and loss of the t-butyl ester group.

Standard MRM Transitions (ESI+)
Transition TypePrecursor (m/z)Product (m/z)Mechanism
Quantifier 433.2252.1 Loss of the difluorophenylacetyl group.[1]
Qualifier 433.2224.1 Subsequent loss of CO from the 252 fragment.
Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic cleavage of BMS-299897 compared to DAPT.

FragmentationPathwayscluster_0BMS-299897 (ESI+)cluster_1DAPT (ESI+)BMS_ParentPrecursor [M+H]+m/z 512.1BMS_Frag1Sulfonyl Cation[Cl-Ph-SO2]+m/z 175.0BMS_Parent->BMS_Frag1S-N Cleavage(Primary)BMS_Frag2Amine Core[M+H - Sulfonyl]+m/z 337.1BMS_Parent->BMS_Frag2Neutral Loss(Secondary)DAPT_ParentPrecursor [M+H]+m/z 433.2DAPT_Frag1Peptide Fragmentm/z 252.1DAPT_Parent->DAPT_Frag1Amide Cleavage

Figure 1: Comparative fragmentation pathways. BMS-299897 cleaves at the sulfonamide bond, while DAPT undergoes amide hydrolysis.[1]

Experimental Protocol: Bioanalysis in Plasma

To ensure reproducibility (Trustworthiness), this protocol uses a protein precipitation method optimized for hydrophobic GSIs.

Reagents & Materials
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1][3]

  • Internal Standard (IS): DAPT (if analyzing BMS-299897) or deuterated BMS-299897-d4.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1][3]

Sample Preparation (Step-by-Step)
  • Thawing: Thaw plasma samples on ice.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (100 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

    • Why? BMS-299897 is highly protein-bound (>95%).[1] ACN ensures release from albumin.[1]

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of water (to match initial mobile phase strength).

  • Injection: Inject 5–10 µL into the LC-MS/MS.

LC Gradient Conditions
  • Flow Rate: 0.4 mL/min[2]

  • Column Temp: 50°C

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B[2]

    • 3.0 min: 95% B (Elution of BMS-299897 ~2.4 min)[1]

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Comparative Performance Data

The following table contrasts the analytical performance metrics of BMS-299897 versus DAPT when analyzed under the conditions above.

MetricBMS-299897DAPTNotes
LLOQ (Plasma) ~0.5 ng/mL~1.0 ng/mLBMS-299897 generally shows higher ionization efficiency in ESI+ due to the sulfonyl moiety.[1]
Linearity Range 0.5 – 1000 ng/mL1.0 – 1000 ng/mLBoth exhibit excellent linearity (

).[1]
Matrix Effect Low (< 15%)Moderate (~20%)DAPT's peptide bonds make it more susceptible to ion suppression from plasma phospholipids.[1]
Metabolic Stability High (

min)
Low (

min)
BMS-299897's fluorination protects against metabolic oxidation.[1]
Workflow Diagram

WorkflowStartPlasma Sample (50 µL)ISAdd Internal Standard(DAPT or d4-BMS)Start->ISPPTProtein Precipitation(150 µL ACN)IS->PPTSpinCentrifuge14,000g, 10 minPPT->SpinDiluteDilute Supernatant1:1 with WaterSpin->DiluteInjectLC-MS/MS Injection(ESI+ MRM)Dilute->Inject

Figure 2: Optimized extraction workflow for BMS-299897 from biological matrices.[1]

References

  • Hayashi, Y., et al. (2007).[1] "Liquid–liquid extraction of strongly protein bound BMS-299897 from human plasma and cerebrospinal fluid, followed by high-performance liquid chromatography/tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. [1]

  • Anderson, J. J., et al. (2005).[1] "Reductions in β-amyloid concentrations in vivo by the γ-secretase inhibitors BMS-289948 and BMS-299897."[1][4] Biochemical Pharmacology.

  • Barten, D. M., et al. (2005).[1] "Dynamics of β-Amyloid reductions in brain, cerebrospinal fluid, and plasma of β-amyloid precursor protein transgenic mice treated with a γ-secretase inhibitor." Journal of Pharmacology and Experimental Therapeutics.

  • Tocris Bioscience. "BMS 299897 Product Information & Chemical Structure."

A Comparative Guide to Purity Standards of Methyl 3-amino-5-(hydroxymethyl)benzoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is a cornerstone of pharmaceutical quality, safety, and efficacy. Methyl 3-amino-5-(hydroxymethyl)benzoate, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the final drug substance, making rigorous analytical control essential.

This guide provides an in-depth comparison of purity assessment methodologies for this compound. We will explore the overarching regulatory landscape, delve into the specifics of potential impurities, and offer a comparative analysis of analytical techniques, complete with experimental protocols and supporting data. Our focus is on providing a practical framework for establishing robust purity standards in a pharmaceutical development setting.

The Regulatory Framework: A Foundation of Quality

While specific monographs for pharmaceutical intermediates like this compound are not always available in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the principles for controlling their purity are well-established by international guidelines.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a critical framework that governs the control of impurities in new drug substances.[3][4][5]

The most relevant ICH guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline sets thresholds for reporting, identifying, and qualifying impurities.[6][7] For a new drug substance, impurities are classified as organic, inorganic, and residual solvents.[4] The thresholds for action are based on the maximum daily dose of the final drug product.[3][4]

  • ICH Q3C(R9): Guideline for Residual Solvents : This guideline establishes permissible daily exposure limits for solvents used in the manufacturing process.[3][5]

  • ICH Q3D(R2): Guideline for Elemental Impurities : This guideline introduces a risk-based approach to control elemental impurities that may be present from catalysts or manufacturing equipment.[3][5]

For an intermediate like this compound, the stringency of purity control will ultimately depend on its position in the synthetic pathway to the final API and the ability of downstream processes to purge any impurities.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common synthesis might involve the reduction of a nitro group and esterification of a carboxylic acid. Based on this, potential impurities can be categorized as follows:

  • Starting Materials and Intermediates : Unreacted starting materials, such as 3-amino-5-hydroxybenzoic acid or methyl 3-nitro-5-(hydroxymethyl)benzoate.

  • By-products of the Synthesis : These can include isomers, products of side reactions, or over-reduced/oxidized species. An example could be the corresponding bromo-substituted compound if bromination is part of the synthesis.[8]

  • Degradation Products : Formed during storage or handling, potentially through oxidation of the amino or hydroxymethyl groups, or hydrolysis of the ester.[4]

  • Reagents, Ligands, and Catalysts : Inorganic salts, catalysts (e.g., palladium on carbon for hydrogenation), and other reagents used in the synthesis.[4]

Comparative Analysis of Analytical Techniques for Purity Assessment

The choice of analytical technique is critical for accurately determining the purity of this compound and quantifying its impurities. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like this compound.[9] It excels at separating the main component from structurally similar impurities.

Principle : The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically used for quantification.

Advantages :

  • High resolution and sensitivity for a wide range of organic molecules.

  • Non-destructive, allowing for fraction collection if needed.

  • Well-suited for quantifying both the main component and impurities.

  • Can be a stability-indicating method if developed properly.[4]

Limitations :

  • May not be suitable for highly volatile impurities.

  • Requires reference standards for the identification and quantification of specific impurities.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility.

Principle : The sample is vaporized and introduced into a gaseous mobile phase (carrier gas) that flows through a long, thin column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.

Advantages :

  • Excellent separation efficiency and high sensitivity.

  • Provides structural information from the mass spectrum, aiding in the identification of unknown impurities.

  • The gold standard for residual solvent analysis.

Limitations :

  • Requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds.[9]

  • The derivatization step can introduce variability and potential artifacts.

Other Techniques
  • Thin-Layer Chromatography (TLC) : A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and detecting the presence of major impurities.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for every impurity.

  • Karl Fischer Titration : Specifically used to determine water content, which is a critical purity parameter.[11]

Quantitative Data Comparison

The following table presents hypothetical yet realistic data from the analysis of a batch of this compound using different techniques.

ParameterHPLC-UV (254 nm)GC-MS (after derivatization)Karl Fischer Titration
Assay (% w/w) 99.5%99.4%Not Applicable
Known Impurity 1 0.15%0.16%Not Applicable
Known Impurity 2 0.08%0.07%Not Applicable
Largest Unknown Impurity 0.05%0.04% (structurally identified)Not Applicable
Total Impurities 0.28%0.27%Not Applicable
Water Content Not ApplicableNot Applicable0.12%
Residual Solvents Not ApplicableMethanol: 150 ppm, Toluene: 25 ppmNot Applicable

Experimental Protocols

HPLC Method for Purity and Impurity Determination

Objective : To determine the purity of this compound and quantify related substances.

Instrumentation :

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Reagents :

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions :

  • Mobile Phase A : 0.1% Phosphoric acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient :

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

Procedure :

  • Standard Preparation : Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to obtain a concentration of 1.0 mg/mL.

  • Sample Preparation : Prepare the sample solution in the same manner as the standard solution.

  • Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation : Calculate the percentage of impurities by area normalization, assuming the response factor of the impurities is the same as the main component. For known impurities, use their respective reference standards for accurate quantification.

GC-MS Method for Residual Solvent Analysis

Objective : To identify and quantify residual solvents in this compound.

Instrumentation :

  • GC-MS system with a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent.

Reagents :

  • Dimethyl sulfoxide (DMSO) (Headspace grade)

  • Reference standards for expected residual solvents.

GC-MS Conditions :

  • Carrier Gas : Helium

  • Oven Temperature Program : 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature : 250 °C

  • MS Transfer Line Temperature : 280 °C

  • MS Ion Source Temperature : 230 °C

  • Scan Range : 35-350 amu

Procedure :

  • Standard Preparation : Prepare a stock solution of the expected residual solvents in DMSO. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation : Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of DMSO.

  • Analysis : Place the vials in the headspace autosampler and run the GC-MS sequence.

  • Calculation : Quantify the residual solvents in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.

Visualizing Workflows

Purity_Analysis_Workflow cluster_0 Purity Assessment cluster_1 Data Evaluation Sample Sample HPLC_Analysis HPLC Analysis (Purity & Impurities) Sample->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Residual Solvents) Sample->GC_MS_Analysis KF_Titration Karl Fischer Titration (Water Content) Sample->KF_Titration NMR_Analysis NMR Spectroscopy (Structural Confirmation) Sample->NMR_Analysis Purity_Report Purity > 99.5%? HPLC_Analysis->Purity_Report Impurity_Profile Impurities < ICH Thresholds? HPLC_Analysis->Impurity_Profile GC_MS_Analysis->Impurity_Profile Release_Batch Release Batch Purity_Report->Release_Batch Yes Further_Purification Further Purification/ Investigation Purity_Report->Further_Purification No Impurity_Profile->Release_Batch Yes Impurity_Profile->Further_Purification No

Caption: Workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Analytical_Method_Selection Goal Analytical Goal Purity Assay & Impurity Profile Goal->Purity Volatiles Residual Solvents & Volatile Impurities Goal->Volatiles Structure Structural Elucidation of Unknown Impurity Goal->Structure HPLC HPLC-UV/DAD Purity->HPLC Primary Technique GC_MS GC-MS Volatiles->GC_MS Gold Standard LC_MS_NMR LC-MS & NMR Structure->LC_MS_NMR Definitive Identification

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Establishing robust purity standards for this compound is a critical step in ensuring the quality and safety of the final pharmaceutical product. While a specific pharmacopeial monograph may not exist, a comprehensive purity assessment can be built upon the principles outlined in ICH guidelines. A combination of analytical techniques, with HPLC as the primary tool for purity and impurity profiling, and GC-MS for volatile impurities and residual solvents, provides a powerful and reliable approach. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate their own purity standards for this important pharmaceutical intermediate.

References

  • ICH. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • ICH. Quality Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • LGC. Pharmaceutical Reference Standards.
  • USP. USP Reference Standards.
  • U.S. Pharmacopeia. US Pharmacopeia (USP).
  • ChemicalBook.
  • Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.
  • BenchChem. (2025, December). A Comparative Guide to Purity Assessment of Methyl 3-amino-4-methylbenzoate: HPLC vs.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide.

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-amino-5-(hydroxymethyl)benzoate

[1][2][3]

Part 1: Executive Safety & Logistical Summary

Chemical Identity: Methyl 3-amino-5-(hydroxymethyl)benzoate CAS Number: 220286-47-5 Waste Classification: Non-Halogenated Organic Waste (RCRA Class D001/Ignitable if in flammable solvent; otherwise General Organic Chemical Waste).[1] Primary Disposal Method: High-Temperature Incineration.[1] Critical Restriction: Zero-drain disposal. Under no circumstances should this compound be discharged into municipal sewer systems.

Part 2: Technical Characterization & Hazard Profile

To ensure safe handling, one must understand the physicochemical behavior of the compound. This is not merely a "powder"; it is a bifunctional building block containing an amine (basic, reactive) and an ester (hydrolyzable) linked to a hydroxymethyl group.[1]

PropertySpecificationOperational Implication
Physical State Solid (typically off-white powder)Dust generation risk during transfer; requires particulate respirator (N95/P100).[1]
Solubility Soluble in DMSO, Methanol, Ethyl AcetateWaste will likely be generated as both solid (expired stock) and liquid (mother liquor).
Reactivity Amine group (Nucleophilic)Incompatibility: Do not mix with strong oxidizers, acid chlorides, or anhydrides in waste streams to prevent exothermic runaway.
Stability Temperature Sensitive (Cold Chain often required)Degradation products may include methanol and free benzoic acid derivatives.[1]

Hazard Identification (GHS Standards):

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H302: Harmful if swallowed (Classified by structural analogy to benzoate esters).[1]

Part 3: Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization.[5] This compound does not contain halogens (F, Cl, Br, I), which allows it to be processed in standard non-halogenated waste streams, significantly reducing disposal costs compared to halogenated streams.

The Segregation Protocol
  • Stream A: Solid Waste. Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B: Liquid Waste (Non-Halogenated). Solutions in Methanol, Ethanol, DMSO, or Acetone.

  • Stream C: Liquid Waste (Halogenated). Only if the compound was dissolved in DCM (Dichloromethane) or Chloroform.

Expert Insight: Although the compound itself is non-halogenated, the solvent dictates the waste stream. Mixing a non-halogenated compound into a halogenated solvent container renders the entire volume halogenated, increasing incineration costs by up to 40%.

Part 4: Step-by-Step Disposal Workflows
Workflow 1: Solid Waste Disposal (Expired/Excess Substance) [1]
  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Constituent: "this compound" (Do not use abbreviations).[1][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Deactivation (Optional but Recommended for Large Quantities): If disposing of >50g, chemically deactivate by treating with dilute HCl (1M) to form the hydrochloride salt, reducing volatility and dusting potential before sealing.

  • Secondary Containment: Place the HDPE jar into a clear polyethylene bag (4 mil thickness) and seal with tape.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until EHS pickup.

Workflow 2: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
  • pH Check: Ensure the waste solution is between pH 5 and 9.

    • Reasoning: Highly acidic waste containing this ester can hydrolyze it to methanol (flammable) and the free acid, potentially altering the waste's flammability profile over time.

  • Solvent Compatibility: Pour into the "Non-Halogenated Organic Solvents" carboy (typically white or yellow safety cans).

    • Critical Stop: Ensure the carboy does not contain nitric acid or perchloric acid wastes. The amine group on the benzoate can react violently or form unstable energetic compounds with strong oxidizers.

  • Log Entry: Record the volume and concentration on the waste container's log sheet immediately.

Part 5: Spill Response & Cleanup

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.

Protocol:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.

  • Dry Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover the powder with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a waste jar.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1]

    • Do not use saw dust (combustible interaction with potential oxidizers in the matrix).

  • Surface Decontamination: Wipe the surface with 10% ethanol followed by a detergent wash to remove the sticky ester residue.

Part 6: Visualizing the Disposal Logic

The following decision tree guides the researcher through the correct disposal route based on the state of the material.

DisposalFlowStartWaste Generation:This compoundStateCheckWhat is the physical state?Start->StateCheckSolidSolid / Powder(Pure or Contaminated Debris)StateCheck->SolidSolidLiquidLiquid SolutionStateCheck->LiquidLiquidStreamAStream A: Solid Organic Waste(HDPE Jar / Double Bag)Solid->StreamASolventCheckIs the solventHalogenated? (e.g., DCM)Liquid->SolventCheckStreamBStream B: Non-Halogenated Liquid(Methanol, DMSO, Ethyl Acetate)SolventCheck->StreamBNo (Non-Halogenated)StreamCStream C: Halogenated Liquid(DCM, Chloroform)SolventCheck->StreamCYes (Halogenated)IncinerationFINAL DISPOSAL:High-Temp IncinerationStreamA->IncinerationStreamB->IncinerationStreamC->Incineration

Figure 1: Decision matrix for segregating this compound waste streams.

References
  • PubChem. (2025).[1] this compound (CAS 220286-47-5) Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Personal protective equipment for handling Methyl 3-amino-5-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 220286-47-5 Chemical Class: Aniline Derivative / Benzoate Ester Physical State: Solid (Powder)

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling Methyl 3-amino-5-(hydroxymethyl)benzoate requires a specific risk-benefit calculation. While often categorized generically as an "irritant" (H315/H319/H335), the structural presence of a primary aromatic amine (aniline moiety) necessitates a higher tier of precaution than standard organic salts.

The Hidden Risk: Aromatic amines are notorious sensitizers and can possess higher permeation rates through standard latex than expected. Furthermore, as a fine powder, the primary vector of exposure is not just splash, but inhalation of micro-particulates and surface contamination that leads to secondary dermal absorption.

This protocol treats the substance not just as an irritant, but as a potential sensitizer , mandating strict containment and barrier protection.

Hazard Identification & Risk Profile

ComponentHazard ClassH-CodeOperational Implication
Aniline Moiety Skin/Eye IrritantH315, H319Primary barrier protection (Gloves/Goggles) is non-negotiable.
Fine Powder Form STOT SE 3 (Resp)H335Inhalation Risk: Dust generation during weighing is the critical control point.
Functional Groups Potential SensitizerN/A*precautionary: Treat as a potential allergen; avoid all skin contact.[1]

PPE Specifications Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for this compound.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are superior to masks. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum to stop particulate inhalation.
Hand (Primary) Nitrile Gloves (4 mil minimum)Latex is permeable to many organic esters. Nitrile provides superior chemical resistance.
Hand (Secondary) Double Gloving Protocol The outer glove takes the contamination; the inner glove protects you during doffing. Change outer gloves immediately upon visible contamination.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Fine powders can drift around the sides of glasses. Goggles form a seal against airborne dust.
Body Lab Coat (Buttoned) + Long SleevesPrevents accumulation of dust on street clothes, which can lead to secondary exposure at home.

Operational Protocol: The "Zero-Contact" Method

Phase 1: Engineering Setup (Pre-Work)
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: This powder is likely static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder" during transfer.

  • Waste Prep: Place a solid waste bag inside the hood. Do not transport contaminated spatulas across the lab.

Phase 2: Donning Sequence (Critical)
  • Wash hands thoroughly.[2][3][4][5][6][7][8]

  • Don Inner Gloves (Nitrile, extended cuff if available).

  • Don Lab Coat . Ensure cuffs cover the inner glove wrist.

  • Don Outer Gloves . Pull these over the lab coat cuffs to create a seal.

  • Don Goggles .

Phase 3: Handling & Weighing[4]
  • The "Boat" Technique: Never weigh directly into a flask. Use a disposable anti-static weighing boat.

  • Transfer: Use a disposable spatula or a dedicated stainless steel spatula.

  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly down the side of the vessel to avoid kicking up a dust cloud.

    • Note: Once dissolved, the inhalation risk drops, but the permeation risk increases (solvents carry the chemical through gloves faster).

Phase 4: Doffing & Decontamination
  • Wipe Down: While still in the hood, wipe the balance and work area with a solvent-dampened tissue (Ethanol or Isopropanol). Dispose of tissue in the solid waste bag inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Dispose in hazardous waste.

  • Goggle Removal: Remove goggles by the strap (clean zone), not the front (dirty zone).

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Waste Disposal & Emergency Response

Disposal Stream
  • Solid Waste: Weighing boats, contaminated tissues, and gloves go into Solid Hazardous Waste (Trace Organics) .

  • Liquid Waste: Mother liquors and washings go into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Container: Triple rinse the empty reagent bottle with solvent before disposing of the glass.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents on skin (this increases absorption).

  • Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

Visualizations

Figure 1: Safety Decision Logic (PPE Selection)

PPE_Decision_Tree Start Start: Handling this compound StateCheck Is the material in Solid/Powder form? Start->StateCheck Solid Yes (Powder) StateCheck->Solid Liquid No (Dissolved in Solvent) StateCheck->Liquid HoodCheck Is a Fume Hood Available? Solid->HoodCheck HoodYes Standard Protocol: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles HoodCheck->HoodYes Yes HoodNo High Risk Protocol: 1. N95/P100 Respirator REQUIRED 2. Safety Goggles (Sealed) 3. Minimize Drafts HoodCheck->HoodNo No (Avoid if possible) SolventCheck Solvent Type? Liquid->SolventCheck StandardSolvent Standard (MeOH, EtOAc): Single Nitrile Gloves OK (Change if splashed) SolventCheck->StandardSolvent PenetratingSolvent Penetrating (DCM, DMF): Double Gloves MANDATORY (Laminate gloves preferred) SolventCheck->PenetratingSolvent

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Figure 2: Operational Workflow

Handling_Workflow Prep 1. Preparation (Check Hood Flow, Static Control) Donning 2. Donning PPE (Inner Glove -> Coat -> Outer Glove) Prep->Donning Weighing 3. Weighing/Handling (Use Boat, Dampen Spills) Donning->Weighing Weighing->Weighing Change Outer Gloves if Contaminated Decon 4. Decontamination (Wipe Balance, Seal Waste) Weighing->Decon Doffing 5. Doffing (Remove Outer Gloves in Hood) Decon->Doffing

Caption: Step-by-step workflow ensuring containment from preparation to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12438277, Methyl 3-amino-5-hydroxybenzoate (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] Retrieved from [Link]

Sources

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